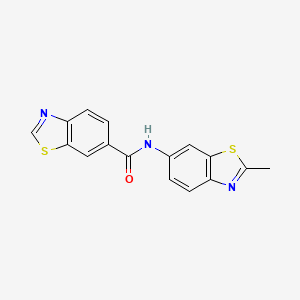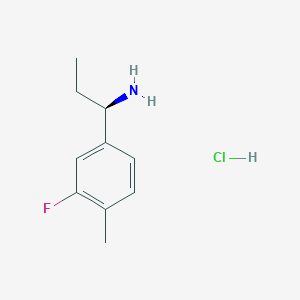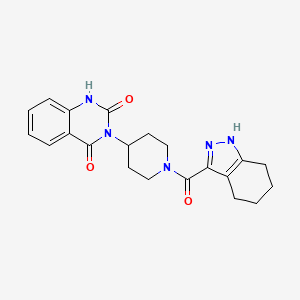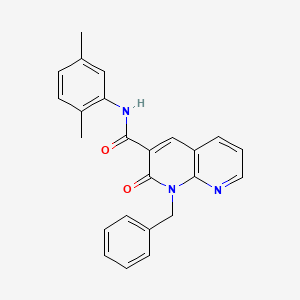![molecular formula C15H20N2O3S2 B2704605 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide CAS No. 1356562-69-0](/img/structure/B2704605.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a dimethylpropyl group, a methanesulfonylphenyl group, and a sulfanylacetamide group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the dimethylpropyl group: This step may involve alkylation reactions using appropriate alkyl halides.
Attachment of the methanesulfonylphenyl group: This can be done through sulfonation reactions using methanesulfonyl chloride and a phenyl compound.
Formation of the sulfanylacetamide group: This step may involve thiolation reactions using thiol reagents and subsequent acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Control of temperature and pressure: Maintaining optimal conditions to ensure efficient reactions.
Purification techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of “N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-nitrophenyl)sulfanyl]acetamide
Uniqueness
“N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide” is unique due to the presence of the methanesulfonyl group, which may impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-11(2)15(3,10-16)17-14(18)9-21-12-5-7-13(8-6-12)22(4,19)20/h5-8,11H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXAJEKBGKLQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)

![2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2704527.png)
![[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2704529.png)
![4-(dipropylsulfamoyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2704530.png)
![2-(4-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2704531.png)

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)
![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)
